Methyl 3-(dimethylcarbamoyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-5-4-6-9(7-8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGKHGTHNEELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510462 | |
| Record name | Methyl 3-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-71-7 | |
| Record name | Benzoic acid, 3-[(dimethylamino)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways
Traditional synthetic approaches to Methyl 3-(dimethylcarbamoyl)benzoate rely on well-established organic reactions, primarily focusing on the sequential or convergent formation of the ester and amide functionalities.
The formation of the methyl benzoate (B1203000) core is a critical step in the synthesis. Fischer-Speier esterification is a classic and widely used method for this transformation. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. libretexts.org In the context of this compound synthesis, this would typically involve the esterification of 3-(dimethylcarbamoyl)benzoic acid with methanol.
The reaction is generally carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often with an excess of the alcohol to drive the equilibrium towards the ester product. libretexts.org The mechanism involves the protonation of the carboxylic acid carbonyl group, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
| Reactants | Catalyst | Product | Key Features |
|---|---|---|---|
| 3-(dimethylcarbamoyl)benzoic acid, Methanol | H₂SO₄ or HCl | This compound | Reversible reaction, often requires excess alcohol |
Alternative esterification methods include reactions with reagents like N-bromosuccinimide (NBS) which can catalyze the esterification of benzoic acids under mild conditions. nih.gov Another approach involves the reaction of benzoic acids with phenols under Mitsunobu reaction conditions, although this is more relevant for phenyl esters. researchgate.net
The introduction of the dimethylcarbamoyl group is typically achieved through amidation reactions. A common strategy involves the reaction of a suitable carboxylic acid derivative with dimethylamine (B145610). For instance, the methyl ester of a benzoic acid derivative can be directly amidated with dimethylamine. google.com
Another robust method is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. 3-(Methoxycarbonyl)benzoyl chloride can be reacted with dimethylamine to form this compound. This reaction is generally high-yielding and proceeds under mild conditions.
The direct amidation of carboxylic acids with amines is also a viable, though often more challenging, route that may require coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of specific catalysts to facilitate the reaction. libretexts.orgjocpr.com Silicon-based reagents such as methyltrimethoxysilane (B3422404) have also been shown to be effective for direct amidation. nih.gov
| Method | Starting Material | Reagent | Product |
|---|---|---|---|
| Amidation of Ester | Dimethyl isophthalate | Dimethylamine | This compound chemicalbook.com |
| Acyl Chloride Route | 3-(Methoxycarbonyl)benzoyl chloride | Dimethylamine | This compound |
| Direct Amidation | 3-(Methoxycarbonyl)benzoic acid | Dimethylamine, Coupling Agent | This compound |
Advanced and Modern Synthetic Routes
Contemporary synthetic chemistry has focused on developing more efficient and sustainable methods for the synthesis of complex molecules like this compound. These advanced routes often employ catalysis and sophisticated multi-step synthesis design.
Catalytic methods offer significant advantages in terms of reaction efficiency, selectivity, and reduced waste generation.
Transition Metal Catalysis: Molybdenum-mediated carbamoylation of aryl halides presents a modern approach for the introduction of the carbamoyl (B1232498) group. organic-chemistry.orgacs.org This method utilizes a molybdenum carbonyl complex, such as Mo(CO)₆, as a source of carbon monoxide and a catalyst for the coupling of an aryl halide, an amine, and CO. nih.govacs.org This provides an alternative to traditional palladium-catalyzed carbonylation reactions, which often require high pressures of gaseous carbon monoxide. nih.gov The proposed mechanism involves the oxidative addition of the aryl halide to the molybdenum complex, followed by migratory insertion of carbon monoxide and reductive elimination of the amide product. nih.govacs.org
Solid Acid Catalysis: In the context of esterification, solid acid catalysts have emerged as a greener alternative to traditional mineral acids. mdpi.com These catalysts, such as zirconium or titanium-based solid acids, are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up procedure. mdpi.com For example, a Zr/Ti solid acid catalyst has been successfully used for the esterification of benzoic acids with methanol. mdpi.com Niobia (Nb₂O₅) has also been identified as a highly active and reusable solid acid catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net
| Catalytic Approach | Reaction Type | Catalyst Example | Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Carbamoylation | Molybdenum Carbonyls organic-chemistry.orgacs.org | Avoids high pressure CO gas, good yields nih.govacs.org |
| Solid Acid Catalysis | Esterification | Zr/Ti solid acids mdpi.com | Reusable, environmentally friendly, easy separation mdpi.com |
| Solid Acid Catalysis | Amidation | Niobia (Nb₂O₅) researchgate.net | High activity, reusable, solvent-free conditions researchgate.net |
The synthesis of a disubstituted benzene (B151609) like this compound requires careful planning of the reaction sequence to ensure the correct regiochemistry. libretexts.orglibretexts.org The directing effects of the substituents play a crucial role in determining the order of the reactions. libretexts.orglumenlearning.com
The methyl ester group (-COOCH₃) and the dimethylcarbamoyl group (-CON(CH₃)₂) are both meta-directing and deactivating groups in electrophilic aromatic substitution. libretexts.orgyoutube.com Therefore, if starting from benzene, a different strategy is required.
A plausible retrosynthetic analysis would involve disconnecting either the ester or the amide bond. For instance, starting with 3-methylbenzoic acid (m-toluic acid), one could first perform the esterification to get methyl 3-methylbenzoate. The methyl group is an ortho-, para-director. Subsequent functionalization of the methyl group, for example, through oxidation to a carboxylic acid, would lead to a di-acid derivative which can then be selectively converted to the desired product.
A more direct approach would be to start with a pre-functionalized benzene ring. For example, starting with isophthalic acid, one could selectively mono-esterify and then perform amidation on the other carboxylic acid group, or vice versa. The challenge in this approach lies in achieving selective functionalization of one of the two identical carboxylic acid groups.
In a molecule with multiple functional groups, such as an ester and an amide, chemoselective transformations are essential for further modifications. rsc.org Amides are generally less reactive towards nucleophilic acyl substitution than esters. rsc.org This difference in reactivity can be exploited to selectively react with the ester group in the presence of the amide. For example, hydrolysis or transesterification of the methyl ester could potentially be achieved under conditions that leave the amide group intact.
Conversely, activation of the amide bond, for instance with triflic anhydride (B1165640), can make it more susceptible to nucleophilic attack, allowing for selective transformations at the amide position. rsc.org The choice of reagents and reaction conditions is critical for achieving high chemoselectivity. rsc.org Recent advances have shown that the choice of base can control the chemoselectivity in reactions involving N-Boc protected arylamides, leading to either imides or N-acylureas. rsc.org
Sustainable and Green Synthetic Considerations
The principles of green chemistry are pivotal in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles are applied through the development of eco-friendly reagents and solvents and the design of efficient, reusable catalysts.
The choice of solvents and reagents plays a crucial role in the sustainability of a synthetic route. Traditional amide bond formation often relies on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net Research is now focused on replacing these with greener alternatives.
Biomass-Derived Solvents: Solvents derived from renewable biomass sources are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), derived from lignocellulosic biomass, has been investigated as a green alternative for amide synthesis. researchgate.netbohrium.com Another promising option is cyclopentyl methyl ether (CPME), which offers a safer and more sustainable profile compared to conventional solvents. nih.gov γ-Valerolactone (GVL), also produced from biomass, is another potential green solvent for peptide and amide synthesis. researchgate.net
Neoteric Solvents: This class of solvents includes ionic liquids (ILs) and deep eutectic solvents (DESs).
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and are characterized by their low vapor pressure, non-flammability, and high thermal stability. tcichemicals.comijbsac.org They can act as both solvents and catalysts in chemical reactions. tcichemicals.com While they offer advantages, concerns about their toxicity and biodegradability are being addressed through the design of more environmentally benign ILs. bohrium.com
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.gov They are often biodegradable, non-toxic, and can be prepared from readily available, natural compounds. nih.gov DESs have been successfully used in amide synthesis, sometimes acting as both the reaction medium and a reactant, which simplifies product recovery and reduces waste. rsc.orgresearchgate.net For instance, a DES composed of choline (B1196258) chloride and urea (B33335) has been employed in various organic reactions. nih.gov
The use of these green solvents can significantly reduce the environmental footprint of the synthesis of this compound by minimizing the use of volatile and toxic organic compounds.
Table 1: Examples of Environmentally Benign Solvents for Amide Synthesis
| Solvent Class | Example Solvent | Key Features |
| Biomass-Derived | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, viable alternative to traditional solvents. researchgate.netbohrium.com |
| Biomass-Derived | Cyclopentyl methyl ether (CPME) | Safer profile, sustainable alternative. nih.gov |
| Biomass-Derived | γ-Valerolactone (GVL) | Produced from lignocellulosic biomass, potential for peptide synthesis. researchgate.net |
| Neoteric | Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, can act as catalysts. tcichemicals.comijbsac.org |
| Neoteric | Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, can be both solvent and reactant. nih.govrsc.orgresearchgate.net |
Catalysts are essential for accelerating chemical reactions and improving their selectivity. In the context of green chemistry, the focus is on developing catalysts that are not only highly efficient but also reusable, which minimizes waste and reduces costs.
For the amidation step in the synthesis of this compound, which typically involves the reaction of a carboxylic acid derivative with dimethylamine, heterogeneous catalysts are particularly attractive. These solid-phase catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches.
Solid Acid Catalysts: Zirconium-based solid acids, such as those supported on titanium, have shown promise in esterification reactions, a related process in the synthesis of the parent methyl benzoate. tcichemicals.com These catalysts are recoverable and can be used multiple times without a significant loss of activity. tcichemicals.com
Metal Oxide Catalysts: Niobium pentoxide (Nb2O5) has emerged as a highly effective and reusable heterogeneous catalyst for the direct amidation of esters with amines. rsc.org It demonstrates high activity under solvent-free conditions and can be recycled, making it a sustainable option for the synthesis of N,N-disubstituted benzamides. rsc.org
The design of such catalysts focuses on creating stable, active sites that can withstand the reaction conditions over multiple cycles. This approach aligns with the principles of green chemistry by improving atom economy and reducing the generation of catalyst-related waste.
Table 2: Reusable Catalysts for Amide and Ester Synthesis
| Catalyst Type | Example | Key Features | Application |
| Solid Acid | Zirconium/Titanium-based | Recoverable, reusable, efficient for esterification. tcichemicals.com | Esterification |
| Metal Oxide | Niobium Pentoxide (Nb2O5) | Highly active, reusable, suitable for solvent-free amidation. rsc.org | Direct Amidation |
Exploration of Novel Precursors and Intermediates for Derivatization
The derivatization of this compound is crucial for creating new molecules with potentially valuable properties for applications in pharmaceuticals and materials science. This involves exploring novel starting materials (precursors) and the reactive intermediates formed during the synthesis.
Novel Precursors: The traditional synthesis of this compound likely starts from 3-(dimethylcarbamoyl)benzoic acid or its corresponding acid chloride. However, exploring alternative precursors can lead to more efficient or versatile synthetic routes.
Isatoic Anhydride Derivatives: Isatoic anhydride can serve as a precursor for o-amino-N,N-dimethylbenzamide. google.com By analogy, substituted isatoic anhydrides could potentially be used to generate a variety of substituted N,N-dimethylbenzamide derivatives, which could then be further modified.
Substituted Benzoic Acids: A wide range of substituted benzoic acids can be used as precursors to synthesize various derivatives. sci-hub.sepreprints.org For example, starting with a different functional group on the benzene ring allows for the introduction of diverse functionalities into the final product.
Methyl 3-(aminomethyl)benzoate: This compound can serve as a versatile precursor for creating a variety of derivatives through reactions involving the primary amine group, allowing for the attachment of different molecular scaffolds. sigmaaldrich.com
Intermediates for Derivatization: The intermediates formed during the synthesis of this compound and related compounds can be trapped or isolated to create new derivatives.
Acyl Chlorides: The intermediate methyl 3-(chloroformyl)benzoate is a highly reactive species that can be reacted with a wide range of nucleophiles other than dimethylamine to produce a diverse library of amide and ester derivatives.
N,N-dimethylbenzamide Diethylmercaptole: This intermediate can react with various active methylene (B1212753) compounds, amines, and hydrazines to yield α-dimethylaminobenzylidene derivatives. researchgate.net This provides a pathway to a range of compounds with different substituents attached to the exocyclic double bond.
Intermediates from Directed Ortho-Metalation (DoM): The N,N-diethylamide group is a powerful directing group in DoM reactions, allowing for the specific functionalization of the ortho position of the aromatic ring. nih.gov While the target compound has a dimethylamide group, similar reactivity can be expected, allowing for the introduction of substituents at the 2- and 6-positions of the benzene ring, leading to a host of novel derivatives.
The exploration of these novel precursors and the strategic use of reactive intermediates are key to expanding the chemical space around this compound and discovering new molecules with tailored properties.
Chemical Reactivity and Reaction Mechanisms
Reactions Involving the Ester Functional Group
The methyl ester moiety is a primary site for nucleophilic acyl substitution. A variety of transformations can be achieved by targeting this functional group with different nucleophiles and reagents.
Hydrolysis and Transesterification Pathways
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. evergreensinochem.com In the case of Methyl 3-(dimethylcarbamoyl)benzoate, the ester group can be hydrolyzed to yield 3-(dimethylcarbamoyl)benzoic acid and methanol. evergreensinochem.com This reaction can be catalyzed by either acid or base. The base-catalyzed pathway, often referred to as saponification, is typically dominant and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. oieau.fr Studies on substituted methyl benzoates show that the rate of hydrolysis is dependent on factors like pH and temperature. oieau.frrsc.org High-temperature water (250–300 °C) has also been shown to promote the hydrolysis of methyl benzoates, even for sterically hindered examples. psu.edu
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org For this compound, reacting it with an alcohol (R'OH) in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group (R'), forming a new ester and methanol. libretexts.orgresearchgate.net This is an equilibrium reaction, and often a large excess of the new alcohol is used to drive the reaction to completion. libretexts.org
Table 1: Hydrolysis and Transesterification Reactions
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Hydrolysis (Saponification) | H₂O, NaOH (aq) or KOH (aq) | Heating | 3-(dimethylcarbamoyl)benzoic acid salt |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl | Heating | 3-(dimethylcarbamoyl)benzoic acid |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Heating, Excess R'OH | Alkyl 3-(dimethylcarbamoyl)benzoate |
Reduction Reactions (e.g., diisobutylaluminum hydride reduction)
The ester functional group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.
A particularly useful reagent for this transformation is diisobutylaluminum hydride (DIBAL-H) , which can selectively reduce esters to aldehydes. chemistrysteps.comyoutube.com This reaction is typically carried out at low temperatures, such as -78 °C, to prevent the aldehyde from being further reduced to an alcohol. libretexts.orgchemistrysteps.com The mechanism involves the coordination of the electrophilic aluminum atom to the carbonyl oxygen, which activates the ester. youtube.com A subsequent hydride transfer leads to a stable tetrahedral intermediate. chemistrysteps.com This intermediate is then hydrolyzed during aqueous workup to yield the aldehyde, in this case, 3-(dimethylcarbamoyl)benzaldehyde. chemistrysteps.comyoutube.com Other modified aluminum hydride reagents can also achieve this transformation, sometimes at more convenient temperatures like 0 °C. koreascience.kr
In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the ester all the way to the corresponding primary alcohol, [4-(hydroxymethyl)-N,N-dimethylbenzamide]. stackexchange.com
Table 2: Reduction of the Ester Group
| Reagent | Typical Conditions | Major Product |
|---|---|---|
| Diisobutylaluminum hydride (DIBAL-H) | -78 °C, then H₃O⁺ workup | 3-(dimethylcarbamoyl)benzaldehyde |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, then H₃O⁺ workup | 3-(hydroxymethyl)phenylmethanone |
Aminolysis Reactions and Amide Exchange Processes
Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to produce an amide. This reaction converts the methyl ester group of this compound into a different amide, resulting in a compound with two distinct amide functionalities. The reaction with n-octylamine, for example, can be performed under solvent-free conditions using a heterogeneous catalyst like Nb₂O₅. researchgate.net
Computational studies on the mechanism of aminolysis for methyl benzoate (B1203000) with ammonia have shown that two potential pathways, a concerted mechanism and a stepwise mechanism, have similar activation energies. researchgate.netnih.gov However, the reaction is significantly favored by general base catalysis, where a second molecule of the amine facilitates proton transfers, proceeding through a neutral stepwise mechanism. researchgate.netnih.gov Catalytic methods using various bases have been developed to promote the direct aminolysis of benzoates. nih.gov
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that react readily with esters. udel.edu The reaction of this compound with a Grignard reagent results in the formation of a tertiary alcohol. evergreensinochem.comlibretexts.org This transformation occurs through a two-step addition process.
The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgudel.edu This intermediate is unstable and collapses, expelling the methoxide (B1231860) ion (-OCH₃) to form a ketone. udel.edu The resulting ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. echemi.com This second nucleophilic attack produces a magnesium alkoxide intermediate, which upon protonation during an acidic workup, yields the final tertiary alcohol product. udel.edu
Reactions of the Dimethylcarbamoyl Moiety
The N,N-dimethylcarbamoyl group is a tertiary amide. Amides are generally less reactive towards nucleophilic acyl substitution than esters. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which makes the carbonyl carbon less electrophilic.
Nucleophilic Substitution Reactions
While amides are relatively stable, they can undergo nucleophilic substitution under more forcing conditions than esters. For the dimethylcarbamoyl group, this would involve a nucleophile attacking the amide carbonyl carbon and displacing the dimethylamino group. However, the dimethylamide anion ([N(CH₃)₂]⁻) is a very poor leaving group, making this reaction difficult.
Reactions such as hydrolysis of the amide to a carboxylic acid require harsh conditions, like prolonged heating with strong acid or base. Mechanistic studies on related compounds like N,N-dialkylcarbamoyl chlorides show they can undergo solvolysis, often proceeding through an SN1-like pathway involving the formation of a carbamoyl (B1232498) cation. nih.gov However, for an unactivated amide like the dimethylcarbamoyl group on a benzene (B151609) ring, direct bimolecular nucleophilic substitution is an unfavorable process. Therefore, any reaction targeting this group would require significantly more energy input compared to reactions at the more labile ester site.
Reactions of the Aromatic Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is dictated by the electronic properties of its two substituents: the methyl ester (-COOCH₃) and the dimethylcarbamoyl (-CON(CH₃)₂). Both groups are electron-withdrawing and act as deactivators of the aromatic ring towards electrophilic attack. ma.eduaiinmr.com
The electron-withdrawing nature of these substituents directs incoming electrophiles to the meta position. youtube.comlibretexts.org In this compound, the substituents are in a 1,3-relationship. Therefore, an incoming electrophile will preferentially substitute at the position that is meta to both groups.
Analysis of Substitution Positions:
Position 5: This position is meta to the ester group (at C1) and meta to the carbamoyl group (at C3). This is the most favored position for substitution.
Position 4: This position is ortho to the ester group and para to the carbamoyl group. Substitution is disfavored due to being ortho/para to deactivating groups.
Position 2: This position is ortho to the ester group and ortho to the carbamoyl group. Substitution is highly disfavored.
Position 6: This position is para to the ester group and ortho to the carbamoyl group. Substitution is disfavored.
The nitration of methyl benzoate, a well-studied EAS reaction, yields almost exclusively methyl 3-nitrobenzoate, confirming the strong meta-directing effect of the methyl ester group. aiinmr.comgrabmyessay.com The mechanism proceeds through the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids, which is then attacked by the nucleophilic π-electrons of the aromatic ring. aiinmr.comlibretexts.org The stability of the resulting intermediate, an arenium ion, determines the regiochemical outcome. For meta-directing groups, the intermediate arenium ion for meta attack is more stable than those for ortho or para attack. youtube.com
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| Methyl Ester (-COOCH₃) | 1 | Electron-Withdrawing / Deactivating | Meta-directing |
| Dimethylcarbamoyl (-CON(CH₃)₂) | 3 | Electron-Withdrawing / Deactivating | Meta-directing |
Transition metal-catalyzed C-H functionalization has become a powerful strategy for modifying aromatic compounds. chim.itrsc.org In the case of this compound, the dimethylcarbamoyl group can serve as an effective directing group for site-selective C-H activation, typically at the ortho position. researchgate.net This approach allows for the formation of new C-C or C-X bonds directly from inert C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. chim.it
C-H arylation of benzamides, for example, has been achieved using various palladium and iron catalysts. nih.govresearchgate.net The reaction mechanism generally involves the coordination of the metal catalyst to the oxygen atom of the amide. This is followed by a cyclometalation step, activating an adjacent C-H bond to form a stable five- or six-membered metallacycle intermediate. acs.org This intermediate can then react with an aryl halide or another coupling partner through steps like oxidative addition and reductive elimination to yield the ortho-arylated product. researchgate.netacs.org
For this compound, the dimethylcarbamoyl group at position 3 would direct functionalization to its ortho positions, C2 and C4.
| Catalyst System | Coupling Partner | Key Features | Reference |
|---|---|---|---|
| FeCl₃ / TMEDA | Aryl Halides | Accommodates weakly coordinating benzamides and tolerates steric hindrance. | nih.gov |
| Palladium Complex on Magnetic Nanoparticles | Aryl Iodides | Magnetically reusable catalyst, proceeds via a Pd(II) to Pd(IV) mechanism. | acs.orgacs.org |
| Palladium(II) | Boronic Acids | Uses thioamides as directing groups, demonstrating functional group tolerance. | rsc.org |
| Palladium Catalyst | Aryl Iodides | Effective with the simplest amide CONH₂ as a directing group. | researchgate.net |
Detailed Mechanistic Investigations of Key Transformations
While specific computational or experimental studies characterizing the transition states for reactions of this compound were not identified, analysis can be inferred from the general mechanisms of relevant transformations.
In electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring, passing through a high-energy transition state to form the arenium ion intermediate. grabmyessay.com The stability of this transition state, which is structurally similar to the arenium ion, determines the reaction's regioselectivity. For meta-deactivating groups, calculations and experimental observations show that the transition state leading to the meta-substituted product is lower in energy than those leading to ortho or para products. youtube.com This is because meta attack avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group, which would be highly destabilizing. youtube.com
For the transition metal-catalyzed C-H functionalization, the key steps whose transition states are of interest include C-H activation (cyclometalation), oxidative addition, and reductive elimination. acs.org The C-H activation step is often considered rate-limiting. The characterization of these transition states typically relies on computational chemistry to model the energy profiles of the catalytic cycle and to understand the factors controlling reactivity and selectivity.
Elucidation of Reaction Pathways and Intermediates
The synthesis of this compound typically proceeds through the formation of an amide bond between the methyl ester of 3-carboxybenzoic acid (methyl 3-(chloroformyl)benzoate or a related activated derivative) and dimethylamine (B145610). A common and well-understood pathway involves the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The elucidation of this reaction pathway involves several key steps and the formation of transient intermediates.
The reaction is initiated by the activation of the carboxylic acid group of the starting material, monomethyl isophthalate. In the presence of a carbodiimide (B86325) like EDC, the carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack.
The reaction pathway can proceed via two principal routes from the O-acylisourea intermediate:
Direct Aminolysis: The dimethylamine can directly attack the carbonyl carbon of the O-acylisourea intermediate. This displaces the activated urea (B33335) portion as a leaving group, forming the desired amide bond of this compound.
Formation of an Active Ester Intermediate: To improve reaction efficiency and minimize side reactions, an additive such as HOBt is often employed. HOBt reacts with the O-acylisourea intermediate to form an active ester, specifically a benzotriazolyl ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines. The subsequent reaction of the HOBt active ester with dimethylamine yields this compound and regenerates HOBt. This pathway is often favored as it can lead to higher yields and purer products. nih.govluxembourg-bio.com
Kinetic studies on similar carbodiimide-mediated amide bond formations have shown that the rate-determining step is typically the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. nih.govluxembourg-bio.com The subsequent steps, involving either direct aminolysis or reaction with HOBt, are generally faster.
The key intermediates in these reaction pathways are summarized in the table below:
| Intermediate | Description | Role in the Reaction Pathway |
| O-Acylisourea | A highly reactive species formed from the reaction of a carboxylic acid and a carbodiimide. | The primary activated intermediate that can react with an amine or an additive like HOBt. |
| Benzotriazolyl Ester | An active ester formed from the reaction of the O-acylisourea intermediate with HOBt. | A more stable but still highly reactive intermediate that undergoes aminolysis to form the final amide product. |
An alternative, though less common for this specific transformation on a laboratory scale, is the palladium-catalyzed aminocarbonylation of an aryl halide. In this scenario, a suitable precursor, such as methyl 3-bromobenzoate, would react with carbon monoxide and dimethylamine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The reaction pathway for such a process is generally understood to involve a catalytic cycle with several key intermediates.
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex to form an arylpalladium(II) intermediate. This is followed by the coordination and insertion of carbon monoxide into the aryl-palladium bond to generate an aroylpalladium(II) complex. Subsequent reaction with dimethylamine, often involving ligand exchange and deprotonation, leads to an amido-aroyl-palladium(II) complex. The final step is the reductive elimination from this complex to yield the desired N,N-dimethylbenzamide product and regenerate the palladium(0) catalyst. osti.govnih.govresearchgate.net
Role of Catalysts and Ligands in Reaction Mechanisms
In the context of synthesizing this compound, catalysts and ligands play a crucial role in facilitating the reaction, enhancing its efficiency, and influencing the reaction mechanism.
Carbodiimide-Mediated Amide Formation:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The primary role of EDC is to activate the carboxylic acid group of the starting material. It achieves this by converting the hydroxyl group of the carboxylic acid into a good leaving group in the form of an O-acylisourea intermediate. This activation is essential for the subsequent nucleophilic attack by dimethylamine. wikipedia.org
1-Hydroxybenzotriazole (HOBt): HOBt serves multiple functions that are critical to the success of the reaction. Firstly, it reacts with the highly reactive and unstable O-acylisourea intermediate to form a more stable benzotriazolyl active ester. This prevents the O-acylisourea from rearranging into an inactive N-acylurea byproduct, which is a common side reaction in carbodiimide-mediated couplings. Secondly, the HOBt active ester is a highly efficient acylating agent for the amine, leading to cleaner reactions and higher yields of the desired amide. While HOBt is consumed in the formation of the active ester, it is regenerated upon reaction with the amine, allowing it to participate in the reaction cycle again, thus exhibiting catalytic behavior. nih.govluxembourg-bio.com
The following table summarizes the roles of these key reagents:
| Reagent | Type | Primary Role in the Reaction Mechanism |
| EDC | Coupling Agent | Activates the carboxylic acid by forming a reactive O-acylisourea intermediate. |
| HOBt | Additive (Catalytic Role) | Suppresses side reactions by converting the O-acylisourea to a more stable active ester and facilitates efficient amidation. |
Palladium-Catalyzed Aminocarbonylation:
In the alternative palladium-catalyzed pathway, the catalyst and its associated ligands are central to the entire transformation.
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): The palladium complex is the core of the catalytic cycle. It facilitates the key bond-forming steps of the reaction. The palladium center undergoes a series of transformations, cycling between different oxidation states (typically Pd(0) and Pd(II)), to bring the reactants together and promote their conversion to the product. osti.govnih.govresearchgate.net
Phosphine Ligands (e.g., Xantphos): Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The choice of ligand can significantly impact the efficiency of the catalytic cycle. For instance, bulky and electron-rich phosphine ligands can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination step. Ligands with a large "bite angle," such as Xantphos, can be particularly effective in promoting the desired C-N bond formation and preventing side reactions. organic-chemistry.orgrsc.orgresearchgate.net The ligand's structure can influence the geometry of the palladium complexes in the catalytic cycle, thereby affecting their stability and reactivity. organic-chemistry.org
The roles of the catalyst and ligand in a typical palladium-catalyzed aminocarbonylation are outlined below:
| Component | Type | Role in the Catalytic Cycle |
| Palladium Complex | Catalyst | Facilitates oxidative addition, CO insertion, and reductive elimination. |
| Phosphine Ligand | Ligand | Stabilizes the palladium catalyst, modulates its electronic and steric properties, and influences reaction rates and selectivity. |
Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 3-(dimethylcarbamoyl)benzoate, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methyl protons of the ester group, and the methyl protons of the dimethylcarbamoyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide unequivocal evidence for the substitution pattern and the nature of the functional groups.
However, a detailed search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for this compound.
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, methyl). This technique is essential for confirming the presence of the ester and amide carbonyl carbons, the six carbons of the benzene ring, and the methyl carbons.
Despite a thorough review of available resources, specific experimental ¹³C NMR data for this compound could not be located.
Specific experimental data from advanced 2D NMR techniques for this compound are not available in the public domain based on the conducted searches.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₁H₁₃NO₃). This precise mass measurement is a definitive method for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
A search of scientific literature and databases did not provide specific experimental HRMS data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the components of a mixture, and the MS provides a mass spectrum for each component, which serves as a molecular fingerprint. This technique is invaluable for assessing the purity of a sample of this compound and for identifying any volatile impurities or byproducts from its synthesis. The retention time from the GC and the fragmentation pattern in the mass spectrum would be characteristic of the compound.
Specific experimental GC-MS data, including retention times and mass fragmentation patterns for this compound, were not found in the reviewed scientific literature and databases.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Reaction Monitoring
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of specific compounds within complex mixtures. While specific LC-MS/MS studies detailing the analysis of this compound are not extensively documented in publicly available literature, the methodology is well-suited for its analysis. iaea.orgnih.gov In a typical application, a reversed-phase liquid chromatography method would be developed to separate the compound from starting materials, byproducts, and impurities.
The separated analyte would then be introduced into the mass spectrometer. Using an ionization technique like electrospray ionization (ESI), the molecule would be ionized, most likely forming a protonated molecular ion [M+H]⁺ in positive ion mode. In the first mass analyzer (MS1), this parent ion would be isolated. Subsequently, in the collision cell, the isolated ion would undergo collision-induced dissociation (CID) to generate characteristic fragment ions. The second mass analyzer (MS2) then separates these fragment ions, producing a unique fragmentation pattern that serves as a "fingerprint" for the compound. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, making it an invaluable tool for reaction monitoring and purity assessment. hmdb.ca
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Condition | Purpose |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ | - |
| Molecular Weight | 207.23 g/mol | - |
| Ionization Mode | Positive Electrospray (ESI+) | Generation of protonated molecular ion |
| Parent Ion (m/z) | ~208.09 | Isolation in the first mass analyzer (MS1) |
| Key Fragment Ions | Hypothetical | Identification and quantification in MS2 |
Note: The fragment ions are hypothetical and would need to be determined experimentally. Predicted fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the amide or ester functionalities.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the searched literature, analysis of related structures, such as N,4-Dimethylbenzamide, provides valuable insights into the expected molecular conformation. nih.gov
A crystallographic analysis of this compound would reveal exact bond lengths, bond angles, and torsion angles. Key parameters of interest would include the planarity of the amide and ester groups relative to the benzene ring. mdpi.com Steric hindrance between the substituents could lead to a non-planar arrangement. The analysis would also detail the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing in the solid state. nih.govscispace.com Such data is crucial for understanding the compound's physical properties and for computational modeling studies.
Quantitative and Qualitative Analytical Methods for Reaction Monitoring
Effective monitoring of chemical reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. A variety of analytical methods can be employed for both qualitative and quantitative monitoring of the synthesis of this compound.
Qualitatively, techniques like Thin Layer Chromatography (TLC) can be used to track the progress of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. FTIR spectroscopy can also be used to follow the reaction by monitoring the appearance of the characteristic ester and amide carbonyl bands of the product. mdpi.com
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. nih.gov By creating a calibration curve with standards of known concentration, the exact concentration of this compound in a reaction mixture at any given time can be determined. This allows for the calculation of reaction yield and purity. As mentioned previously, LC-MS/MS provides an even higher degree of selectivity and sensitivity for quantitative monitoring, especially in complex reaction mixtures. tandfonline.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Bonding Analysis
DFT calculations can elucidate the electronic structure of Methyl 3-(dimethylcarbamoyl)benzoate, offering a picture of how electrons are distributed within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can further detail the nature of the chemical bonds within this compound. This includes quantifying the hybridization of atomic orbitals and the delocalization of electron density, which are important for understanding the molecule's aromaticity and the nature of its substituent groups.
Reactivity Prediction and Mechanistic Insights
Furthermore, local reactivity can be assessed through Fukui functions or the Molecular Electrostatic Potential (MEP). The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. This information is invaluable for predicting how this compound will interact with other reagents and for elucidating potential reaction mechanisms.
Spectroscopic Property Prediction
DFT calculations are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the structural confirmation of the compound. The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. Similarly, the prediction of NMR chemical shifts provides insights into the electronic environment of the different nuclei within the molecule.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational landscape. By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.
Thermodynamic and Kinetic Modeling of Chemical Reactions
Theoretical modeling can be extended to understand the thermodynamics and kinetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy, entropy, and Gibbs free energy of a reaction. This thermodynamic data indicates the spontaneity and equilibrium position of the reaction.
Kinetic modeling focuses on the reaction rates. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. This allows for the theoretical prediction of reaction rate constants, providing a deeper understanding of the reaction mechanism and the factors that control its speed.
Intermolecular Interaction Studies (e.g., Hirshfeld surface analysis)
The way molecules interact with each other in the solid state is crucial for determining their crystal packing and macroscopic properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in each type of contact. This analysis provides a detailed picture of the forces that govern the crystal packing of this compound.
Applications in Organic Synthesis As a Building Block
Precursor for the Synthesis of Complex Organic Architectures
As a substituted aromatic compound, Methyl 3-(dimethylcarbamoyl)benzoate holds potential as a foundational element for constructing elaborate molecular structures. Organic synthesis strategies can leverage the core phenyl ring and its two functional groups as anchor points for building molecular complexity. However, a review of current scientific literature does not provide specific, prominent examples of its direct use as a starting material for the total synthesis of widely recognized complex natural products or pharmaceutical architectures. Its role is more typically aligned with that of a versatile intermediate rather than a direct precursor to a complex final target.
Key Intermediate in Multi-Step Synthesis of Functionalized Benzoates and Other Derivatives
The structure of this compound makes it a valuable intermediate in multi-step synthetic sequences. It can be prepared from simpler materials such as dimethyl isophthalate. Once formed, the distinct chemical nature of the ester and amide groups allows for sequential chemical modifications. For instance, the methyl ester can be selectively hydrolyzed to a carboxylic acid, creating a new reactive site while the robust dimethylamide group remains intact under mild basic conditions. This resulting 3-(dimethylcarbamoyl)benzoic acid is a key derivative that opens pathways to a variety of other functionalized benzoates through subsequent reactions like amidation or esterification at the newly formed carboxylic acid position. While many multi-step syntheses utilize substituted benzoates, specific examples detailing the progression of this compound through a lengthy, multi-step pathway to a final product are not extensively detailed in readily available literature.
Utility in Cross-Coupling and Other Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For an aromatic compound like this compound to participate directly in common cross-coupling reactions such as Suzuki, Heck, or Sonogashira, the phenyl ring would typically require activation with a suitable leaving group, such as a halide (Br, I) or a triflate. In its current form, the compound lacks such a group and is therefore not a direct substrate for these transformations.
The synthetic utility in this context would arise from a derivative. For example, if the synthesis started from a halogenated isophthalic acid, the corresponding halogenated this compound could be prepared. This functionalized intermediate would then be an excellent candidate for cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups onto the aromatic core. However, there is a lack of specific examples in the literature where this compound itself is the named substrate in such coupling reactions.
Role in the Construction of Heterocyclic Systems and Macrocycles
The functional groups of this compound offer potential for the synthesis of heterocyclic structures. The meta-disposition of the ester and amide groups could be exploited in intramolecular cyclization reactions to form medium-sized rings if a suitable tether were introduced. For example, modification of the phenyl ring or the N-methyl groups could introduce nucleophilic or electrophilic sites that could react with the existing ester or amide carbonyls to forge a new ring system.
While the general class of carbamoyl (B1232498) and thiocarbamoyl derivatives are known to be useful synthons for building various heterocyclic rings like thiazoles and pyrimidines, specific documented instances of this compound being used to construct specific heterocyclic or macrocyclic systems are not prevalent in published research.
Application in Molecular Modification and Derivatization Strategies
The primary and most direct application of this compound in organic synthesis is as a platform for molecular modification and the creation of a library of derivatives. The differential reactivity of its two functional groups is key to this utility. The methyl ester is more susceptible to nucleophilic acyl substitution than the sterically hindered and less electrophilic dimethylamide. This allows for selective chemical transformations.
Ester Hydrolysis: The methyl ester can be selectively saponified using a base like sodium hydroxide (B78521) (NaOH) to yield the corresponding sodium carboxylate salt, which upon acidic workup gives 3-(dimethylcarbamoyl)benzoic acid. The amide group typically remains unaffected under these conditions.
Amide Formation: The resulting carboxylic acid from hydrolysis can then be activated (e.g., with thionyl chloride or a carbodiimide) and reacted with various amines to form a new series of amide derivatives, leaving the original dimethylamide group untouched.
Ester Reduction: The methyl ester can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also reduce the dimethylamide group, typically to a tertiary amine, yielding [3-(dimethylaminomethyl)phenyl]methanol. Using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would likely be ineffective on the ester without activation.
These fundamental transformations highlight the compound's utility in creating diverse molecular structures from a single, readily accessible intermediate.
| Transformation | Reagent(s) | Product Functional Group | Notes |
| Ester Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | Carboxylic Acid | Selective for the ester; amide remains intact. |
| Ester Reduction (Full) | LiAlH₄ | Primary Alcohol & Tertiary Amine | Both ester and amide groups are reduced. |
| Amidation (via Acid) | 1. Hydrolysis (NaOH) 2. SOCl₂ or EDC 3. R₂NH | New Amide | Two different amide groups on the final molecule. |
Structure Property Relationships Chemical Focus
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of Methyl 3-(dimethylcarbamoyl)benzoate are governed by the electronic effects of its two substituents. Both the methyl ester and the dimethylcarbamoyl groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution due to the electrophilic nature of their carbonyl carbons.
The methyl ester group (-COOCH₃) deactivates the aromatic ring through its electron-withdrawing inductive (-I) and resonance (-M) effects. This reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. As a meta-director, it directs incoming electrophiles to the positions meta to itself (positions 4 and 6, relative to the ester).
Conversely, the electron-withdrawing nature of these substituents activates the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. The carbonyl carbons of both the ester and the amide groups are themselves electrophilic centers susceptible to nucleophilic attack. The reactivity of these carbonyls can be influenced by the other substituent on the ring, although the meta-positioning means the electronic cross-talk is less pronounced than in ortho or para isomers.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (Electrophilic Substitution) |
|---|---|---|---|---|
| Methyl Ester (-COOCH₃) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Meta |
| Dimethylcarbamoyl (-CON(CH₃)₂) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating (overall) | Meta |
Conformational Analysis and its Impact on Reaction Outcomes
The three-dimensional shape and conformational flexibility of this compound play a significant role in its reactivity by influencing the accessibility of its reactive sites. The molecule's conformation is primarily determined by the rotation around the single bonds connecting the substituents to the aromatic ring and the C-N bond of the amide.
C(aryl)-C(carbonyl) Bonds: Both the ester and amide groups tend to be coplanar with the benzene ring to maximize π-orbital overlap (conjugation). This planarity, however, can be disrupted by steric hindrance.
Amide C-N Bond: The C-N bond in the dimethylamide group has a significant double bond character due to resonance. This results in a high rotational barrier, fixing the nitrogen and the two methyl groups in a planar arrangement with the carbonyl group.
Steric Hindrance: The two substituents are relatively bulky. Their meta-positioning reduces direct steric clash compared to an ortho arrangement. However, their spatial presence can still create steric hindrance that influences the trajectory of an approaching reagent. For instance, a bulky nucleophile attacking the ester's carbonyl carbon might face steric interference from the nearby dimethylcarbamoyl group. This can affect the rate of reaction and potentially favor attack from the less hindered face of the carbonyl plane. In molecules with similar bulky substituents, staggered conformations are often adopted to minimize unfavorable steric interactions. The specific preferred conformation will represent a balance between maximizing electronic stabilization through planarity and minimizing steric repulsion.
The conformation can have a direct impact on reaction outcomes. For example, in a reaction involving ortho-lithiation (directed metalation), the conformation of the dimethylcarbamoyl group could influence which of the two adjacent ortho protons (at C2 or C4) is more accessible for deprotonation by the organolithium base.
| Bond | Typical Torsional Angle (relative to ring) | Rotational Barrier | Impact on Reactivity |
|---|---|---|---|
| C(aryl)-COOCH₃ | Near 0° or 180° | Moderate | Affects steric accessibility of the ester carbonyl and adjacent ring positions. |
| C(aryl)-CON(CH₃)₂ | Near 0° or 180° | Moderate | Influences steric environment around the amide and adjacent ring positions. |
| O=C-N(CH₃)₂ | Planar (0° or 180°) | High | Restricts conformation, affecting the spatial orientation of the N-methyl groups. |
Stereochemical Considerations in Asymmetric Synthesis and Chiral Derivatization
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, any reaction with an achiral reagent under achiral conditions will result in an achiral product. However, its structure offers potential for use in asymmetric synthesis through several conceptual pathways.
Prochiral Centers: The carbonyl carbons of the ester and amide groups are prochiral centers. They are trigonal planar, and nucleophilic addition can occur from either of two faces (re or si). The use of a chiral reducing agent (e.g., a chiral borohydride (B1222165) reagent) could, in principle, lead to the enantioselective reduction of the ester to a chiral alcohol. The selectivity of such a reaction would depend on the ability of the chiral reagent to differentiate between the two faces of the carbonyl group, which could be influenced by the conformation and steric bulk of the rest of the molecule.
Chiral Derivatization: The molecule can be derivatized to introduce a chiral center. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with a chiral amine, would produce a diastereomeric mixture. These diastereomers could potentially be separated, providing a route to enantiomerically pure compounds.
Directed Metalation and Chiral Electrophiles: The dimethylcarbamoyl group is a known directed metalating group. Treatment with a strong base like sec-butyllithium, often in the presence of a chiral ligand like sparteine, could lead to enantioselective deprotonation at one of the ortho positions (C2 or C4). Quenching the resulting chiral organometallic intermediate with an electrophile would install a new substituent, creating a chiral center.
While these strategies are well-established in organic synthesis, their specific application to this compound would require experimental investigation to determine feasibility and selectivity. The electronic and steric properties discussed previously would be critical in governing the success of any such asymmetric transformation.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(dimethylcarbamoyl)benzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via carbamoylation of methyl 3-aminobenzoate derivatives. A common method involves coupling dimethylcarbamoyl chloride with methyl 3-aminobenzoate under basic conditions (e.g., K₂CO₃ in dry DMF) to introduce the dimethylcarbamoyl group . Optimization may include controlling reaction temperature (e.g., reflux at 80°C), stoichiometric ratios of reagents, and purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients). Deviations in yields often arise from incomplete acylation or side reactions, necessitating rigorous monitoring via TLC or HPLC .
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm the ester and carbamoyl groups (e.g., δ ~3.8 ppm for methyl ester protons, δ ~165-170 ppm for carbonyl carbons in ¹³C NMR) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (C₁₁H₁₃NO₃; exact mass 207.090 Da) .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost. These methods help predict reactivity sites, such as the carbamoyl group’s nucleophilicity or the ester’s electrophilicity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic or spectroscopic data be resolved for this compound derivatives?
Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from polymorphism or solvent effects. Use SHELX programs for refinement, ensuring high-resolution data (R-factor < 0.05) . For NMR ambiguities, employ 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validation with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray diffraction can resolve conflicts .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?
- Derivatization : Modify the carbamoyl group (e.g., replacing dimethyl with diethyl) or ester moiety to assess bioavailability and target binding .
- Biological Assays : Pair synthetic analogs with enzyme inhibition studies (e.g., acetylcholinesterase) or cellular uptake assays.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to protein targets, guided by DFT-optimized geometries .
Q. How can researchers address inconsistencies in synthetic yields across different batches?
Batch-to-batch variability often stems from impurities in starting materials or uncontrolled reaction parameters. Implement Quality-by-Design (QbD) principles:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical process parameters .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
- Meta-Analysis : Compare data across published protocols (e.g., reflux duration, workup methods) to isolate optimal conditions .
Methodological Notes
- Synthetic Protocols : Always validate purity via melting point analysis (if crystalline) or GC-MS.
- Computational Validation : Cross-check DFT results with experimental spectroscopic data to refine computational models .
- Data Reproducibility : Document deviations from standard procedures (e.g., solvent choice, drying agents) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
